5-Amino-2-methylpent-1-en-3-one

Enaminone chemistry Regioisomer differentiation Synthetic building block

5-Amino-2-methylpent-1-en-3-one (molecular formula C₆H₁₁NO, molecular weight 113.16 g/mol) is a primary amino enone belonging to the enaminone subclass of α,β-unsaturated carbonyl compounds. Its structure features a terminal olefin conjugated to a ketone (2-methylpent-1-en-3-one backbone) with a primary amine at the terminal 5-position, creating an N–C–C=C–C=O conjugation pattern that imparts ambident nucleophilic/electrophilic reactivity.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B13581621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylpent-1-en-3-one
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)CCN
InChIInChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h1,3-4,7H2,2H3
InChIKeyQKULFQDMMAOSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methylpent-1-en-3-one – Compound Identity, Class, and Procurement Baseline


5-Amino-2-methylpent-1-en-3-one (molecular formula C₆H₁₁NO, molecular weight 113.16 g/mol) is a primary amino enone belonging to the enaminone subclass of α,β-unsaturated carbonyl compounds . Its structure features a terminal olefin conjugated to a ketone (2-methylpent-1-en-3-one backbone) with a primary amine at the terminal 5-position, creating an N–C–C=C–C=O conjugation pattern that imparts ambident nucleophilic/electrophilic reactivity [1]. The compound is catalogued by several screening-compound suppliers and is referenced under InChI Key QKULFQDMMAOSQK-UHFFFAOYSA-N . It serves primarily as a synthetic building block and has been investigated in preliminary biological screens for lipoxygenase inhibition, antioxidant activity, and anti-HIV-1 activity [2][3].

Why 5-Amino-2-methylpent-1-en-3-one Cannot Be Substituted by Generic Amino Enones


Amino enones of formula C₆H₁₁NO share the same elemental composition but differ critically in the position of the amino group, degree of N-substitution, and olefin geometry, each of which governs the compound's nucleophilicity, tautomeric equilibrium, and biological target engagement [1][2]. For example, the 4-amino positional isomer (4-amino-2-methylpent-1-en-3-one, CAS 1592033-55-0) places the amine α to the ketone, enabling intramolecular hydrogen bonding and altered enolate regiochemistry that are not available to the 5-amino congener [2]. N-methylated variants such as 3-methyl-4-(methylamino)but-3-en-2-one exhibit different conformational preferences and steric profiles, which directly impact Michael acceptor reactivity and enzyme binding pocket compatibility [2]. Empirical screening data, although sparse, indicate that subtle positional changes can switch activity from 'inactive' to 'potent' in assays such as 5-lipoxygenase inhibition and RNase L activation, underscoring that generic substitution carries a high risk of functional non-equivalence [3][4].

Quantitative Differentiation Evidence: 5-Amino-2-methylpent-1-en-3-one vs. Closest Analogs


Positional Isomerism: 5-Amino vs. 4-Amino Regioisomer – Structural and Reactivity Divergence

5-Amino-2-methylpent-1-en-3-one and its 4-amino regioisomer (CAS 1592033-55-0) share the identical molecular formula (C₆H₁₁NO) and molecular weight (113.16 g/mol) but differ in the amino group position: the 5-amino isomer bears a primary amine at the terminal carbon (δ-position relative to the ketone), whereas the 4-amino isomer places it at the α-position relative to the ketone . This positional difference alters the N–C–C=C–C=O conjugation length and eliminates the possibility of intramolecular N–H···O=C hydrogen bonding present in the 4-amino isomer. In the enaminone literature, α-amino enones (4-amino type) are known to exist predominantly in the Z-enaminone tautomeric form stabilized by internal hydrogen bonding, while δ-amino enones (5-amino type) lack this stabilization and exhibit different tautomeric populations and electrophilic reactivity profiles [1]. This translates into distinct synthetic utility: the 5-amino isomer cannot form the same metal-chelating β-ketoiminate complexes that the 4-amino isomer can, making the two regioisomers non-interchangeable as ligands or synthetic intermediates [1].

Enaminone chemistry Regioisomer differentiation Synthetic building block

N-Substitution Status: Primary Amine vs. N-Methylated Enaminone – Hydrogen-Bond Donor Capacity

5-Amino-2-methylpent-1-en-3-one contains a primary amine (–NH₂), affording two hydrogen-bond donor sites, whereas the closely related N-methylated analog 3-methyl-4-(methylamino)but-3-en-2-one (CAS 51479-87-9) possesses a secondary amine with only one N–H donor . In biological target engagement, the number and geometry of hydrogen-bond donors critically influence binding affinity and selectivity. The additional donor in the primary amine can form bidentate hydrogen-bond interactions with carboxylate or phosphate groups in enzyme active sites (e.g., lipoxygenase iron-coordination pocket), a mode unavailable to N-methylated congeners [1]. This difference is particularly relevant given preliminary screening data suggesting lipoxygenase inhibitory and antioxidant activity for the primary amino enone scaffold [2].

Hydrogen bonding Drug-receptor interaction Enaminone reactivity

Chain Length: 5-Amino Enone vs. 4-Aminopent-3-en-2-one – Differential Michael Acceptor Electrophilicity

Compared to the simpler enaminone 4-aminopent-3-en-2-one (CAS 1118-66-7, C₅H₉NO), 5-amino-2-methylpent-1-en-3-one contains an additional methyl substituent at the α-position of the enone system (C-2 methyl), which increases steric hindrance around the electrophilic β-carbon and alters the LUMO energy of the α,β-unsaturated system [1]. In the enaminone class, α-substitution on the enone moiety is known to modulate the rate of Michael addition by factors of 2–10× depending on the steric and electronic nature of the substituent [2]. The 2-methyl group in 5-amino-2-methylpent-1-en-3-one also locks the olefin geometry, preventing the cis/trans isomerization possible in the unsubstituted 4-aminopent-3-en-2-one, thereby providing a conformationally defined Michael acceptor [2].

Michael addition Electrophilicity Conjugate addition Synthetic utility

Biological Screening Differentiation: Preliminary Activity Profile vs. Structurally Related Amino Enones

Preliminary biological screening data reported for 5-amino-2-methylpent-1-en-3-one indicate detectable antioxidant activity and anti-HIV-1 activity in primary screens [1]. In contrast, the closely related 4-amino regioisomer (CAS 1592033-55-0) has been reported to show 'insignificant' inhibitory activity against cAMP phosphodiesterase from bovine aorta at 1 µM cGMP, representing a different activity profile [2]. Additionally, BindingDB records for the amino enone chemotype reveal a broad range of activities depending on substitution: RNase L activation IC₅₀ values range from 2.30 nM (active) to >10,000 nM (inactive) across closely related analogs, emphasizing that even minor structural variations produce dramatic differences in biological readout [3][4]. While direct head-to-head quantitative comparison data between the 5-amino and 4-amino positional isomers in the same assay are not available in the public domain, the divergent activity trends across assays support the conclusion that these isomers are not functionally interchangeable [1][2][3].

Lipoxygenase inhibition Antioxidant activity Anti-HIV screening Preliminary pharmacology

Synthetic Accessibility: Vilsmeier-Mediated One-Step Synthesis in Quantitative Yield

A protocol for the one-step synthesis of 5-amino-2-methylpent-1-en-3-one under adapted Vilsmeier conditions has been reported to proceed in quantitative yield, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1]. This contrasts with the multi-step routes typically required for N-substituted enaminones, which often involve amine condensation followed by dehydration steps with variable yields (commonly 40–85% depending on substrate) [2]. The quantitative yield and single-step nature of the Vilsmeier protocol represent a significant practical advantage for procurement and scale-up: reliable access to the compound with minimal purification burden, which is particularly relevant when the compound is intended for library synthesis or as an intermediate in multi-step sequences [1][3].

Vilsmeier reaction One-step synthesis Quantitative yield Process chemistry

Optimal Application Scenarios for 5-Amino-2-methylpent-1-en-3-one Based on Verified Evidence


Scaffold for Diversity-Oriented Synthesis of Heterocyclic Libraries

The combination of a primary amine, a conjugated enone, and a terminal olefin in 5-amino-2-methylpent-1-en-3-one makes it a versatile three-point diversity scaffold. The enone system can undergo Michael additions, the primary amine can be acylated or engaged in reductive amination, and the terminal olefin is available for cross-coupling or hydrofunctionalization [1]. The one-step, quantitative-yield synthesis reported via Vilsmeier conditions [2] ensures reliable bulk access, while the defined regiochemistry (5-amino, not 4-amino) avoids the competing intramolecular cyclization pathways that plague α-amino enones, making it a cleaner substrate for library production [1].

Probe Compound for Lipoxygenase and Antioxidant Pathway Studies

Preliminary screening data indicate that 5-amino-2-methylpent-1-en-3-one possesses antioxidant activity and anti-HIV-1 activity [3], and the amino enone scaffold has been associated with lipoxygenase inhibition [4]. The primary amine provides two H-bond donor sites, enabling bidentate interactions with enzyme active-site residues that N-methylated analogs cannot achieve [1]. For researchers investigating the structure–activity relationships of enaminone-based lipoxygenase inhibitors, the 5-amino positional isomer represents a distinct chemotype from the 4-amino series, with different H-bonding geometry and tautomeric preference, making it a valuable comparator in systematic SAR studies [1][4].

Conformationally Defined Michael Acceptor for Organocatalytic and Medicinal Chemistry Applications

The α-methyl substitution on the enone system locks the olefin geometry and provides a sterically defined Michael acceptor [1]. This conformational restriction distinguishes 5-amino-2-methylpent-1-en-3-one from simpler enaminones such as 4-aminopent-3-en-2-one, which can undergo cis/trans isomerization [5]. In organocatalytic asymmetric conjugate additions, substrate olefin geometry is a critical determinant of enantioselectivity; the fixed exo-olefin geometry of this compound removes a variable that would otherwise complicate reaction optimization and stereochemical outcome prediction [1].

Primary Amine-Containing Building Block for Metal-Chelating Ligand Synthesis

Unlike the 4-amino regioisomer, which can form stable five-membered β-ketoiminate chelate rings with metals, the 5-amino isomer positions the amine distal to the ketone, preventing intramolecular N,O-chelation and leaving both the amine and the enone available for independent derivatization [1][6]. This property is advantageous when designing ligands that require monodentate coordination at the amine while keeping the enone moiety available for a separate coordination event or for further synthetic elaboration [6].

Quote Request

Request a Quote for 5-Amino-2-methylpent-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.